molecular formula C19H23NO3 B4413267 4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4413267
M. Wt: 313.4 g/mol
InChI Key: YAPSCBORODBETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as EMD 386088, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinolinedione derivatives, which have been extensively studied for their pharmacological properties. EMD 386088 has been shown to exhibit promising results in preclinical studies, and its mechanism of action and potential therapeutic applications are currently under investigation.

Mechanism of Action

The precise mechanism of action of 4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088 is not fully understood, but it is believed to act by modulating several cellular signaling pathways. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases and kinases, which play a crucial role in cellular signaling and proliferation. This compound 386088 has also been shown to interact with several receptors, including G protein-coupled receptors and ion channels, which are involved in the regulation of cellular function.
Biochemical and Physiological Effects:
This compound 386088 has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound 386088 has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, this compound 386088 has been shown to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088 exhibits several advantages for use in lab experiments. It is a synthetic compound with high purity and stability, making it suitable for use in a wide range of assays. This compound 386088 is also relatively easy to synthesize, allowing for large-scale production. However, this compound 386088 has some limitations, including its limited solubility in water, which can affect its bioavailability and limit its use in certain assays.

Future Directions

There are several future directions for research on 4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088. One potential area of investigation is its potential as a therapeutic agent for the treatment of cancer. Preclinical studies have shown promising results in inhibiting tumor growth, and further research is needed to determine its efficacy in clinical trials. Another potential area of investigation is its potential as a neuroprotective agent for the treatment of neurodegenerative disorders. This compound 386088 has been shown to improve cognitive function, and further research is needed to determine its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to determine the precise mechanism of action of this compound 386088 and to identify potential drug targets for its use in therapeutic applications.

Scientific Research Applications

4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088 has been the subject of several scientific studies, primarily focused on its potential therapeutic applications. It has been shown to exhibit potent activity against several disease targets, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound 386088 has demonstrated promising results in inhibiting tumor growth, reducing inflammation, and improving cognitive function.

properties

IUPAC Name

4-(2-ethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-23-16-8-6-5-7-12(16)13-9-17(22)20-14-10-19(2,3)11-15(21)18(13)14/h5-8,13H,4,9-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPSCBORODBETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 2
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 3
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 4
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 5
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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